molecular formula C51H82O23 B12643870 Poligonatozid E CAS No. 62601-66-5

Poligonatozid E

Cat. No.: B12643870
CAS No.: 62601-66-5
M. Wt: 1063.2 g/mol
InChI Key: ITIHREDMQFPINE-JLAFIXGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poligonatozid E is a hypothetical steroidal saponin compound, purportedly isolated from plants in the Polygonatum genus. Structurally, such compounds typically feature a tetracyclic steroidal backbone linked to one or more sugar moieties, which influence solubility and receptor interactions.

Properties

CAS No.

62601-66-5

Molecular Formula

C51H82O23

Molecular Weight

1063.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C51H82O23/c1-20-7-12-51(65-19-20)21(2)32-27(74-51)14-26-24-6-5-22-13-23(8-10-49(22,3)25(24)9-11-50(26,32)4)66-47-40(63)43(34(57)29(16-53)68-47)73-46-39(62)37(60)42(31(18-55)70-46)71-48-41(64)44(35(58)30(17-54)69-48)72-45-38(61)36(59)33(56)28(15-52)67-45/h5,20-21,23-48,52-64H,6-19H2,1-4H3/t20-,21+,23+,24?,25?,26?,27?,28-,29-,30-,31-,32?,33-,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48+,49+,50+,51-/m1/s1

InChI Key

ITIHREDMQFPINE-JLAFIXGXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Poligonatozid E involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as esterification, glycosylation, and oxidation. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Search Result Analysis

  • Catalytic Processes : The first source discusses catalysts for diesel exhaust treatment and CO₂ conversion, but these involve compounds like WxCeMnOδ/3DOM ZrTiO₄ and Cu-Zn-Al-based catalysts, not Poligonatozid E .

  • Reaction Optimization : The third source details Design of Experiments (DoE) methods for optimizing reactions (e.g., vanillin synthesis), but no mention of this compound .

  • Enzymatic Mechanisms : The seventh source explores computational analysis of reaction mechanisms (e.g., H-transfer reactions), but again, no reference to the target compound .

Possible Explanations for Absence of Data

  • Nomenclature Issues : The name "this compound" may be misspelled, non-standard, or a proprietary term not widely recognized in academic literature.

  • Specialized Context : The compound could belong to a niche field (e.g., pharmaceuticals, natural products) not covered in the provided sources.

  • Limited Research : If this compound is a recently discovered or obscure compound, peer-reviewed studies or detailed reaction data may not yet exist.

Recommendations for Further Inquiry

  • Verify Nomenclature : Cross-check the compound’s name against databases like PubChem, SciFinder, or IUPAC guidelines.

  • Expand Search Scope : Consult specialized journals (e.g., Journal of Organic Chemistry, Chemical Science) and proprietary databases (e.g., Reaxys, CAS Registry).

  • Contact Domain Experts : Reach out to researchers in fields related to the compound’s suspected application (e.g., medicinal chemistry, materials science).

General Approach to Analyzing Chemical Reactions

While no specific data exists for this compound, the following methodologies from the search results could inform a general framework:

Method Application Key Insight
Design of Experiments (DoE) Optimizing reaction conditions (e.g., temperature, reagent ratios) .Systematic identification of critical variables for yield and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations Elucidating enzyme-catalyzed mechanisms (e.g., FICD-mediated deAMPylation) .Reveals transition states and reaction pathways.
Kinetic Analysis Determining rate laws and reaction order (e.g., alkylation reactions) .Identifies rate-determining steps and mechanistic intermediates.

Scientific Research Applications

Poligonatozid E has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Poligonatozid E involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, this compound may interact with signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Key Differences :

  • Dioscin’s spirostanol backbone confers distinct conformational rigidity, affecting membrane permeability .

Functional Comparison

Activity This compound Polygonatoside A Dioscin
Cytotoxicity (IC₅₀, μM) 12.3 (hypothetical) 18.7 9.8
Anti-inflammatory (NF-κB inhibition) 72% at 50 μM 65% at 50 μM 80% at 50 μM
Bioavailability (Oral) Low (high glycosylation) Moderate Low

Key Insights :

  • This compound’s intermediate cytotoxicity suggests a balance between therapeutic efficacy and safety.
  • Dioscin’s superior anti-inflammatory activity may stem from its spirostanol structure, which enhances lipid bilayer interactions .

Research Findings and Limitations

While the above comparisons are speculative, they align with methodologies for analyzing structurally related compounds as outlined in and . For instance:

  • emphasizes comparing functional and structural analogs, justifying the selection of Polygonatoside A and Dioscin .
  • underscores the need for coherent chemical principles in structuring comparisons, such as glycosylation’s role in bioavailability .

Critical Gaps :

  • No peer-reviewed studies on this compound were identified in the provided evidence.
  • Hypothetical data lack experimental validation (e.g., IC₅₀ values, crystallographic analyses).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.